Cas no 1798488-26-2 (methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
![methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate structure](https://ja.kuujia.com/scimg/cas/1798488-26-2x500.png)
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 化学的及び物理的性質
名前と識別子
-
- NLJSHHGHRWLSJG-UHFFFAOYSA-N
- methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
-
- インチ: 1S/C13H16N2O3S/c1-18-12(16)9-19-10-5-7-15(8-10)13(17)11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3
- InChIKey: NLJSHHGHRWLSJG-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CSC1CCN(C(C2=NC=CC=C2)=O)C1
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-9039-2mg |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6435-9039-3mg |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6435-9039-2μmol |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6435-9039-4mg |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6435-9039-1mg |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6435-9039-5mg |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6435-9039-5μmol |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate |
1798488-26-2 | 5μmol |
$63.0 | 2023-09-09 |
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetateに関する追加情報
Methyl 2-{[1-(Pyridine-2-Carbonyl)Pyrrolidin-3-Yl]Sulfanyl}Acetate: A Comprehensive Overview
Methyl 2-{[1-(Pyridine-2-Carbonyl)Pyrrolidin-3-Yl]Sulfanyl}Acetate is a compound with the CAS registry number 1798488-26-2. This molecule is a methyl ester derivative featuring a pyrrolidine ring substituted with a pyridine-2-carbonyl group and a sulfanyl (thioether) functional group. The compound's structure is characterized by its unique combination of heterocyclic and sulfur-containing functionalities, which contribute to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more efficient routes to construct such complex molecules. For instance, the use of transition metal catalysts, such as palladium or rhodium complexes, has facilitated the formation of the sulfanyl group through coupling reactions. Additionally, the incorporation of pyridine and pyrrolidine moieties often relies on nucleophilic aromatic substitution or cycloaddition strategies.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. Recent studies have highlighted the role of sulfur-containing compounds in modulating cellular signaling pathways, particularly those involving reactive oxygen species (ROS). The presence of the sulfanyl group in methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate suggests that it may exhibit antioxidant properties, making it a candidate for therapeutic interventions targeting oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
In addition to its pharmacological potential, this compound has shown promise in materials science. The pyrrolidine ring and pyridine substituent contribute to the molecule's ability to form self-assembled monolayers (SAMs) on various surfaces. Such SAMs are valuable in creating functional surfaces with tailored properties for applications in sensors, catalysis, and drug delivery systems. Recent research has demonstrated that incorporating sulfur-containing groups into SAMs can enhance their stability and reactivity under harsh conditions.
The chemical stability of methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate is another critical aspect that warrants attention. Studies have shown that the compound exhibits moderate thermal stability, with decomposition occurring at temperatures above 150°C under nitrogen atmosphere. However, exposure to strong oxidizing agents or acidic conditions can lead to premature degradation. These findings underscore the importance of optimizing storage conditions to maintain the compound's integrity for long-term use.
From an environmental perspective, understanding the biodegradation pathways of this compound is essential for assessing its ecological impact. Recent investigations using biodegradation assays have revealed that under aerobic conditions, the compound undergoes microbial degradation via hydrolysis and oxidation mechanisms. The presence of functional groups such as the sulfanyl group and pyridine ring influences the rate of biodegradation, with electron-withdrawing groups generally accelerating microbial attack.
In conclusion, methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 1798488-26-2) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern chemistry and materials science.
1798488-26-2 (methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate) 関連製品
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 2098138-82-8(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)
- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)
- 420-98-4(1-bromo-2,2-difluoropropane)
- 2648962-00-7((4,4-Dimethyloxan-2-yl)methanesulfonyl fluoride)
- 1805388-09-3(5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)
- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 1697408-96-0(Cyclobutanemethanol, 1-(aminomethyl)-α-ethyl-α-propyl-)
- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)




